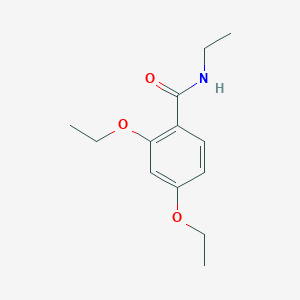![molecular formula C15H19ClFN3O2 B5351659 2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide is a chemical compound that is commonly known as CF3. It is a synthetic molecule that has been extensively studied for its potential use in scientific research.
作用機序
CF3 works by binding to specific proteins and enzymes, altering their activity and function. It has been shown to interact with a variety of proteins, including kinases, phosphatases, and proteases. CF3 has also been shown to inhibit the activity of several enzymes involved in cell signaling pathways, making it a valuable tool for studying these pathways and their role in disease.
Biochemical and physiological effects:
CF3 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a potential drug candidate for the treatment of cancer. CF3 has also been shown to have neuroprotective effects, making it a potential drug candidate for the treatment of neurodegenerative diseases. Additionally, CF3 has been shown to have anti-inflammatory effects, making it a potential drug candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
CF3 has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes and interact with intracellular proteins and enzymes. It is also highly specific, meaning that it can be used to target specific proteins and enzymes with minimal off-target effects. However, CF3 also has several limitations. It is a synthetic molecule that may not accurately reflect the activity of natural compounds. Additionally, the synthesis of CF3 is a complex process that requires specialized knowledge and equipment, making it difficult for some researchers to use.
将来の方向性
There are several future directions for research on CF3. One area of research is the development of new drugs based on CF3. CF3 has been shown to have potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to optimize the structure of CF3 and develop more potent and selective compounds. Another area of research is the use of CF3 as a tool for studying protein-protein interactions and enzyme kinetics. CF3 has been shown to interact with a wide range of proteins and enzymes, making it a valuable tool for studying these processes. Further research is needed to fully understand the mechanism of action of CF3 and its potential applications in scientific research.
合成法
The synthesis of CF3 involves a multistep process that requires several chemical reactions. The first step involves the reaction of 2-chloro-6-fluorobenzylamine with ethyl chloroformate to produce the corresponding carbamate. The carbamate is then reacted with N,N-dimethylacetamide to form the final product, CF3. The synthesis of CF3 is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学的研究の応用
CF3 has been used extensively in scientific research as a tool for studying various biological processes. It has been shown to interact with a wide range of proteins and enzymes, making it a valuable tool for studying protein-protein interactions, enzyme kinetics, and drug discovery. CF3 has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O2/c1-19(2)14(21)8-13-15(22)18-6-7-20(13)9-10-11(16)4-3-5-12(10)17/h3-5,13H,6-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFXABOODIYXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1C(=O)NCCN1CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5351581.png)
![N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B5351582.png)
![5-{3-oxo-3-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]propyl}isoxazol-3-ol](/img/structure/B5351604.png)
![methyl 2-{5-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5351607.png)



![2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5351639.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5351645.png)




![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)